Cas no 62082-77-3 (1-Naphthalenol, 1,2,3,4-tetrahydro-2,2-dimethyl-3-phenyl-, trans-)

1-Naphthalenol, 1,2,3,4-tetrahydro-2,2-dimethyl-3-phenyl-, trans- structure
62082-77-3 structure
Product name:1-Naphthalenol, 1,2,3,4-tetrahydro-2,2-dimethyl-3-phenyl-, trans-
CAS No:62082-77-3
MF:C18H20O
MW:252.3508
CID:458813
PubChem ID:71390171

1-Naphthalenol, 1,2,3,4-tetrahydro-2,2-dimethyl-3-phenyl-, trans- Chemical and Physical Properties

Names and Identifiers

    • 1-Naphthalenol, 1,2,3,4-tetrahydro-2,2-dimethyl-3-phenyl-, trans-
    • DTXSID20812102
    • (1R,3R)-2,2-Dimethyl-3-phenyl-1,2,3,4-tetrahydronaphthalen-1-ol
    • 62082-77-3
    • Inchi: InChI=1S/C18H20O/c1-18(2)16(13-8-4-3-5-9-13)12-14-10-6-7-11-15(14)17(18)19/h3-11,16-17,19H,12H2,1-2H3/t16-,17+/m1/s1
    • InChI Key: KAZQESFVCCWHBP-SJORKVTESA-N
    • SMILES: CC1(C(CC2=CC=CC=C2C1O)C3=CC=CC=C3)C

Computed Properties

  • Exact Mass: 252.1515
  • Monoisotopic Mass: 252.151415257g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 1
  • Complexity: 303
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4
  • Topological Polar Surface Area: 20.2Ų

Experimental Properties

  • PSA: 20.23

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